Phenolphthaleindiphosphat

Übersicht

Beschreibung

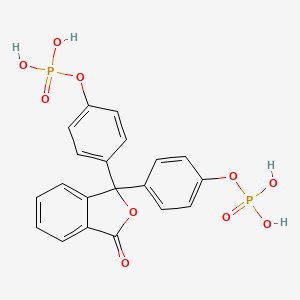

Phenolphthalein diphosphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two phosphonooxy groups attached to a benzofuranone core, making it a subject of interest for researchers in chemistry, biology, and materials science.

Wissenschaftliche Forschungsanwendungen

Phenolphthalein diphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

Wirkmechanismus

Mode of Action

It is known that phenolphthalein, a related compound, acts as a laxative by stimulating the intestinal muscles to contract, thereby aiding in bowel movement

Biochemical Pathways

Phenolphthalein diphosphate likely affects several biochemical pathways. Phosphorus, a key component of the compound, plays a crucial role in various physiological processes, including energy metabolism, nucleic acid synthesis, and membrane function, as well as in the regulation of enzyme activity and signal transduction pathways .

Result of Action

Phenolphthalein, a related compound, is known to cause a color change in solutions depending on the ph, turning colorless in acidic solutions and pink in basic solutions . This property is often used in laboratory settings as a pH indicator.

Action Environment

The action, efficacy, and stability of Phenolphthalein diphosphate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s coloration and possibly its biological activity .

Vorbereitungsmethoden

The synthesis of Phenolphthalein diphosphate involves several steps, typically starting with the preparation of the benzofuranone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phosphonooxy groups are then introduced via phosphorylation reactions using reagents such as phosphorus oxychloride or phosphoric acid derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Phenolphthalein diphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, Phenolphthalein diphosphate stands out due to its unique combination of structural features and functional groups. Similar compounds include:

2(3H)-Benzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-, sodium salt: This compound shares a similar core structure but differs in its ionic form and solubility properties.

1,4-Bis[(phenyl-3-propanesulfonate) phosphine] butane disodium salt: Another related compound with different functional groups, leading to distinct chemical and physical properties.

These comparisons highlight the uniqueness of Phenolphthalein diphosphate in terms of its reactivity, applications, and potential for further research.

Biologische Aktivität

Phenolphthalein diphosphate (PDP) is a compound that has garnered attention for its biological activity, particularly as a substrate for phosphatases. This article explores its biological implications, focusing on enzymatic interactions, microbial activity, and potential applications in research and clinical settings.

Overview of Phenolphthalein Diphosphate

Phenolphthalein diphosphate is a phosphoric acid derivative of phenolphthalein, commonly used in biochemical assays to study enzyme activity. It serves as a substrate for various phosphatases, enzymes that catalyze the hydrolysis of phosphate esters, releasing phenolphthalein and inorganic phosphate.

Phosphatase Substrate

PDP has been utilized extensively in studies to quantify phosphatase activity. Research indicates that the amount of phenolphthalein liberated by soluble phosphatases increases linearly with time and enzyme concentration, demonstrating its efficacy as a substrate in enzymatic assays .

Table 1: Summary of Phosphatase Activity Using PDP

Microbial Activity

PDP also plays a role in microbial ecology. A study investigating the decomposition of organic phosphorus compounds found that phenolphthalein diphosphate-decomposing bacteria were present but less numerous compared to other bacterial groups. Specifically, the study reported 11.1 × 10^3 CFU·g(-1) d.w. of PDP-decomposing bacteria in beach sand samples . This suggests that while PDP is not the primary substrate for microbial phosphorus cycling, it does contribute to the overall dynamics of phosphorus metabolism in marine environments.

Case Study 1: Detection of Phosphatase Activity

In a novel approach to detect bacterial phosphatase activity, researchers developed an agar medium containing methyl green and PDP. This method allowed for the identification of phosphatase-positive strains by observing deep-green-stained colonies, which indicated positive enzyme activity . The study tested 739 strains across various genera, confirming the reliability of PDP as a substrate for rapid screening.

Case Study 2: Environmental Impact Assessment

Research on the impact of anthropogenic activities on microbial communities revealed variations in phosphatase activity linked to environmental stressors. Beaches with higher human impact showed increased levels of bacteria capable of hydrolyzing organic phosphorus compounds, including those utilizing PDP . This case highlights the potential application of PDP in environmental monitoring and assessing microbial health in ecosystems.

Research Findings and Implications

The biological activity of phenolphthalein diphosphate extends beyond mere enzymatic assays. Its role in microbial ecology and environmental assessments underscores its versatility as a biochemical tool. Furthermore, ongoing research into its applications could lead to advancements in both ecological studies and clinical diagnostics.

Key Findings:

- PDP is an effective substrate for quantifying phosphatase activity.

- It contributes to understanding microbial phosphorus cycling.

- Its use in agar media allows for rapid identification of phosphatase-producing bacteria.

Eigenschaften

IUPAC Name |

[4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O10P2/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27/h1-12H,(H2,22,23,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDDNKROYKCDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2090-82-6 (Parent), 2090-82-6 (tetra-hydrochloride salt), 69815-55-0 (tetra-potassium salt) | |

| Record name | Phenolphthalein diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6062171 | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090-82-6 | |

| Record name | Phenolphthalein diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2090-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenolphthalein diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenolphthalein phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLPHTHALEIN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHR6QWU6MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.